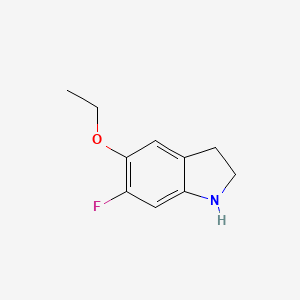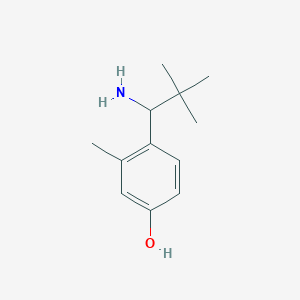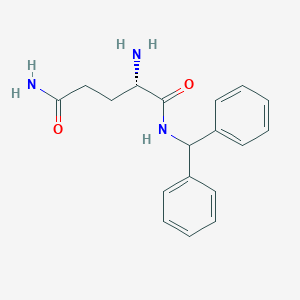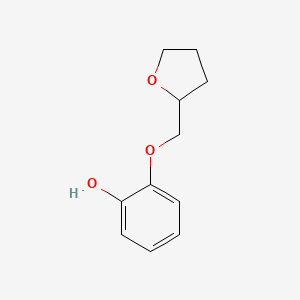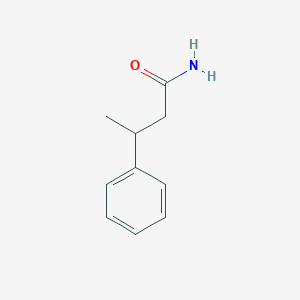
3-Phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylbutanamide is an organic compound with the molecular formula C10H13NO It is a derivative of butanamide, where a phenyl group is attached to the third carbon of the butanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Phenylbutanamide can be synthesized through several methods. One common approach involves the reaction of 3-phenylbutanoic acid with ammonia or an amine under dehydrating conditions. This reaction typically requires a catalyst such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) to facilitate the removal of water and drive the reaction to completion.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic hydrogenation of 3-phenylbutanenitrile. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions to convert the nitrile group to an amide.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield primary amines. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The amide group in this compound can participate in nucleophilic substitution reactions. For example, treatment with halogenating agents like phosphorus tribromide (PBr3) can replace the amide group with a halogen.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or catalytic hydrogenation with Pd/C.
Substitution: PBr3 or thionyl chloride (SOCl2) under reflux conditions.
Major Products Formed:
Oxidation: 3-Phenylbutanoic acid.
Reduction: 3-Phenylbutylamine.
Substitution: 3-Phenylbutanoyl halides.
Wissenschaftliche Forschungsanwendungen
3-Phenylbutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studies have explored its potential as a building block for bioactive molecules that can interact with biological targets.
Medicine: Research is ongoing to investigate its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 3-Phenylbutanamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors to exert its effects. For example, it could inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation. The phenyl group can enhance its binding affinity to hydrophobic pockets in target proteins, while the amide group can form hydrogen bonds with active site residues.
Vergleich Mit ähnlichen Verbindungen
3-Phenylpropionamide: Similar structure but with one less carbon in the chain.
3-Phenylbutanoic acid: The carboxylic acid analog of 3-Phenylbutanamide.
3-Phenylbutylamine: The amine analog of this compound.
Uniqueness: this compound is unique due to its specific combination of a phenyl group and an amide group on a butane backbone. This structure imparts distinct chemical properties, such as its ability to participate in both nucleophilic and electrophilic reactions. Its specific reactivity and potential biological activity make it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
3-phenylbutanamide |
InChI |
InChI=1S/C10H13NO/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,11,12) |
InChI-Schlüssel |
JUVMQASSLFSYIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)N)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


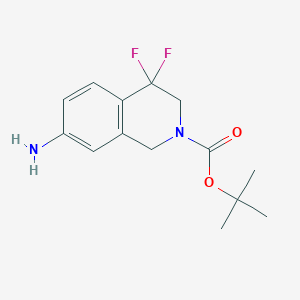
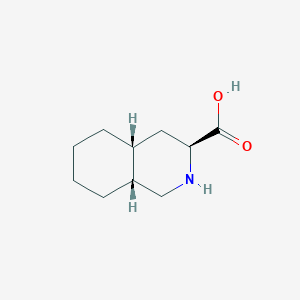
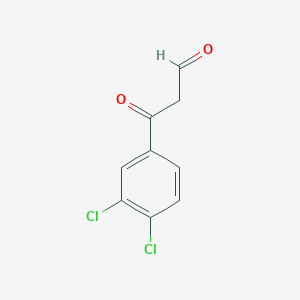
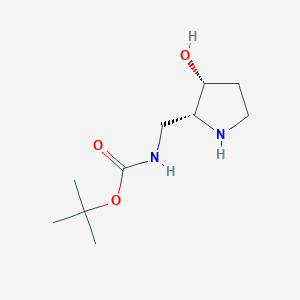
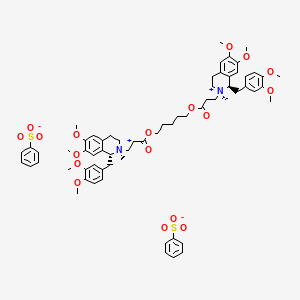
![3-Methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B13335768.png)
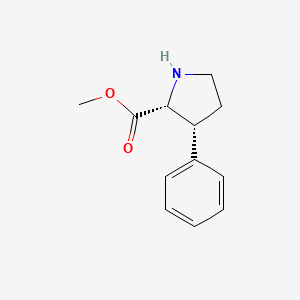

![1'-(tert-Butyl)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid](/img/structure/B13335786.png)
![2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B13335790.png)
